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CAS No.: 55974-69-1

Cat. No.: B2604617

Get Quote

3-Bromotetrahydro-2H-pyran-2-one is a halogenated derivative of the valerolactone ring

system. Its strategic placement of a bromine atom alpha to the carbonyl group renders it a

highly valuable and reactive intermediate in modern organic synthesis. The electron-

withdrawing nature of the adjacent carbonyl functionality significantly activates the C3 position

towards nucleophilic attack, making this scaffold an exceptional building block for introducing

diverse functionalities.[1][2] This guide provides a comprehensive overview of the reactivity of

3-bromotetrahydro-2H-pyran-2-one with various nucleophiles, offering mechanistic insights

and detailed protocols for its application in research and development, particularly in the fields

of medicinal chemistry and natural product synthesis where the tetrahydropyran motif is a

common structural feature.

Core Reactivity Principles: A Mechanistic
Perspective
The primary reaction pathway for 3-bromotetrahydro-2H-pyran-2-one with nucleophiles is the

bimolecular nucleophilic substitution (SN2) reaction.[3] Understanding the underlying principles

of this mechanism is crucial for predicting reaction outcomes and optimizing conditions.
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Key Mechanistic Features:

Electrophilic Activation: The carbonyl group inductively withdraws electron density from the

α-carbon, polarizing the C-Br bond and making the carbon atom highly electrophilic and

susceptible to nucleophilic attack.

SN2 Trajectory: The reaction proceeds via a backside attack mechanism, where the

nucleophile approaches the α-carbon from the side opposite to the bromine leaving group.

This concerted process involves the simultaneous formation of the new carbon-nucleophile

bond and the cleavage of the carbon-bromine bond.

Stereochemical Inversion: A hallmark of the SN2 reaction is the inversion of stereochemistry

at the reaction center.[4][5] If the starting material is an enantiomerically pure form of 3-
bromotetrahydro-2H-pyran-2-one, the product will be formed with the opposite

configuration at the C3 position. This stereospecificity is a powerful tool in asymmetric

synthesis.

Leaving Group Ability: The bromide ion is an excellent leaving group, which facilitates the

substitution reaction.

Caption: General SN2 reaction mechanism on 3-bromotetrahydro-2H-pyran-2-one.

Survey of Nucleophilic Reactions
The versatility of 3-bromotetrahydro-2H-pyran-2-one allows for the introduction of a wide

array of functional groups through reactions with different classes of nucleophiles.

Oxygen Nucleophiles (O-Nucleophiles)
Reactions with alcohols, phenols, and carboxylates provide access to 3-alkoxy, 3-aryloxy, and

3-acyloxy derivatives, respectively. These reactions are typically performed in the presence of a

non-nucleophilic base to deprotonate the oxygen nucleophile, thereby increasing its reactivity.

Typical Conditions: A base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or

a tertiary amine (e.g., triethylamine) is used in an aprotic solvent like tetrahydrofuran (THF)

or acetonitrile (CH₃CN).
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Causality: The base generates the more potent alkoxide or carboxylate nucleophile in situ.

Anhydrous conditions are critical to prevent competitive hydrolysis of the lactone ring.

Nitrogen Nucleophiles (N-Nucleophiles)
Primary and secondary amines, as well as azide salts, are effective nucleophiles for creating 3-

amino and 3-azido substituted lactones.[6]

Amines: The reaction with primary or secondary amines often proceeds readily, sometimes

without the need for an additional base, as the amine itself can act as a base to neutralize

the HBr byproduct.[7] Using an excess of the reacting amine is a common strategy to drive

the reaction to completion.

Azides: Sodium azide (NaN₃) is a common reagent for introducing the azido group. This

reaction is highly valuable as the azide can be subsequently reduced to a primary amine or

used in "click chemistry" reactions like the Huisgen cycloaddition.

Sulfur Nucleophiles (S-Nucleophiles)
Thiols are excellent nucleophiles and react efficiently with 3-bromotetrahydro-2H-pyran-2-
one to form 3-thioether derivatives.[8]

Typical Conditions: The reaction is usually carried out in the presence of a mild base (e.g.,

K₂CO₃, Et₃N) to generate the thiolate anion, which is a significantly stronger nucleophile than

the neutral thiol.

Expertise Insight: Sulfur's high polarizability and nucleophilicity make these reactions rapid

and high-yielding, often requiring only mild conditions.

Carbon Nucleophiles (C-Nucleophiles)
The formation of new carbon-carbon bonds at the C3 position is a powerful strategy for building

molecular complexity. This is typically achieved using stabilized carbanions.

Enolates: Malonic esters, acetoacetic esters, and other sources of soft, stabilized enolates

are ideal for this transformation. The reaction is base-mediated, with common choices

including sodium ethoxide (NaOEt) or sodium hydride (NaH).[9]
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Cyanide: Nucleophilic attack by a cyanide salt (e.g., NaCN, KCN) introduces a nitrile group,

which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[10]

Data Summary: Reaction Conditions and Products
The following table summarizes representative reaction conditions for the nucleophilic

substitution of 3-bromotetrahydro-2H-pyran-2-one.

Nucleophile Class
Example
Nucleophile

Reagents &
Conditions

Product Type

O-Nucleophile Ethanol (EtOH) NaH, THF, 0 °C to rt
3-Ethoxy-tetrahydro-

2H-pyran-2-one

N-Nucleophile Benzylamine

2.5 equiv.

Benzylamine, CH₃CN,

rt

3-(Benzylamino)-

tetrahydro-2H-pyran-

2-one

S-Nucleophile Thiophenol K₂CO₃, Acetone, rt

3-(Phenylthio)-

tetrahydro-2H-pyran-

2-one

C-Nucleophile Diethyl Malonate
NaOEt, EtOH, rt to

reflux

3-

(Dicarbethoxymethyl)-

tetrahydro-2H-pyran-

2-one

N-Nucleophile Sodium Azide (NaN₃) NaN₃, DMF, 50 °C
3-Azido-tetrahydro-

2H-pyran-2-one

Detailed Experimental Protocols
The following protocols are provided as self-validating systems for researchers. They include

explanations for key steps, ensuring both reproducibility and a deeper understanding of the

experimental design.

Protocol 1: Synthesis of 3-(Benzylamino)tetrahydro-2H-
pyran-2-one
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Principle: This protocol details the SN2 reaction of 3-bromotetrahydro-2H-pyran-2-one with a

primary amine, benzylamine. An excess of the amine is used both as the nucleophile and as

the base to quench the HBr generated during the reaction.

Materials and Reagents:

3-Bromotetrahydro-2H-pyran-2-one (1.0 eq)

Benzylamine (2.5 eq)

Acetonitrile (CH₃CN), anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, condenser (if heating), separatory funnel

Procedure:

Reaction Setup: To a solution of 3-bromotetrahydro-2H-pyran-2-one (1.0 eq) in anhydrous

acetonitrile (approx. 0.2 M), add benzylamine (2.5 eq) dropwise at room temperature with

vigorous stirring.

Causality: Using an anhydrous solvent prevents hydrolysis of the lactone. The excess

amine drives the equilibrium towards the product.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of

the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed

(typically 2-4 hours).

Work-up: a. Once the reaction is complete, remove the acetonitrile under reduced pressure

using a rotary evaporator. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer
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sequentially with saturated aqueous NaHCO₃ solution (to remove any ammonium salts) and

brine.

Trustworthiness: The aqueous washes are crucial for removing impurities and ensuring a

clean crude product. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and

concentrate in vacuo.

Purification: Purify the crude product by flash column chromatography on silica gel (e.g.,

using a hexane/ethyl acetate gradient) to yield the pure 3-(benzylamino)tetrahydro-2H-pyran-

2-one.

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and

Mass Spectrometry.

Protocol 2: Synthesis of 3-Azidotetrahydro-2H-pyran-2-
one
Principle: This protocol describes the introduction of an azide group via nucleophilic substitution

using sodium azide. Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate

the SN2 reaction.

Materials and Reagents:

3-Bromotetrahydro-2H-pyran-2-one (1.0 eq)

Sodium azide (NaN₃) (1.5 eq)

Dimethylformamide (DMF), anhydrous

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

Deionized water

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, heating mantle/oil bath

Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 3-bromotetrahydro-2H-pyran-2-one (1.0

eq) in anhydrous DMF (approx. 0.3 M). Add sodium azide (1.5 eq) to the solution.

Safety Precaution: Sodium azide is highly toxic. Handle with appropriate personal

protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Reaction Conditions: Heat the mixture to 50-60 °C and stir until TLC analysis indicates

complete consumption of the starting bromide (typically 3-6 hours).

Expertise Insight: Gentle heating increases the reaction rate without promoting significant

decomposition or side reactions.

Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a

separatory funnel containing deionized water and extract with diethyl ether or ethyl acetate

(3x).

Causality: Partitioning between water and an organic solvent removes the water-soluble

DMF and excess sodium azide. c. Combine the organic extracts and wash with brine. d.

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under

reduced pressure.

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary,

it can be purified by flash column chromatography.

Safety Note: Avoid heating concentrated organic azides due to their potential to

decompose explosively.

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy (a

strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide group).

General Workflow Visualization
The following diagram illustrates the standardized workflow for the synthesis and purification of

3-substituted tetrahydro-2H-pyran-2-ones.
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Caption: Standardized workflow for nucleophilic substitution reactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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